molecular formula C7H9BrN2O2 B13683293 2-(Bromomethyl)-4,6-dimethoxypyrimidine

2-(Bromomethyl)-4,6-dimethoxypyrimidine

Cat. No.: B13683293
M. Wt: 233.06 g/mol
InChI Key: PFGOXXGZTQUATH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,6-dimethoxypyrimidine is a brominated pyrimidine derivative characterized by a pyrimidine ring substituted with methoxy groups at positions 4 and 6 and a bromomethyl group at position 2. This compound is structurally significant due to the electron-donating methoxy groups, which enhance the stability of the pyrimidine ring, and the bromomethyl moiety, which serves as a reactive site for alkylation or cross-coupling reactions .

The 4,6-dimethoxypyrimidine scaffold is a common pharmacophore in agrochemicals, particularly herbicides and fungicides. For instance, derivatives of this scaffold act as potent inhibitors of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants . The bromomethyl substituent further enhances reactivity, making the compound a versatile intermediate in synthesizing bioactive hybrids, such as pyrimidine–N-heterocyclic hybrids with herbicidal activity .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2-(bromomethyl)-4,6-dimethoxypyrimidine

InChI

InChI=1S/C7H9BrN2O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4H2,1-2H3

InChI Key

PFGOXXGZTQUATH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CBr)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,6-dimethoxypyrimidine typically involves the bromination of 4,6-dimethoxypyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group on the pyrimidine ring to form the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Solvents like acetone, dichloromethane, or acetonitrile are commonly used in these reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 displacement with nucleophiles, forming derivatives with varied functional groups.

NucleophileReagents/ConditionsProductYieldSource Citation
AminesKOH/H<sub>2</sub>O, 20–100°C2-(Aminomethyl)-4,6-dimethoxypyrimidine85–92%
MethoxideNaOMe/MeOH, reflux2-(Methoxymethyl)-4,6-dimethoxypyrimidine78%
ThiolsRSH, DMF, 60°C2-(Thiomethyl)-4,6-dimethoxypyrimidine70%

Key Observations :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to stabilization of the transition state .

  • Steric hindrance from the pyrimidine ring slightly reduces reactivity compared to aliphatic bromides .

Elimination Reactions

Under basic conditions, dehydrohalogenation forms a methylene intermediate.

BaseConditionsProductYieldSource Citation
K<sub>2</sub>CO<sub>3</sub>DMF, 80°C2-Methylene-4,6-dimethoxypyrimidine65%
DBUToluene, refluxSame as above72%

Mechanism : The reaction proceeds via an E2 pathway , with simultaneous removal of H<sub>α</sub> and Br<sup>–</sup> elimination.

Cross-Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura couplings with aryl boronic acids.

Boronic AcidCatalyst/ConditionsProductYieldSource Citation
PhenylPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 90°C2-(Phenylmethyl)-4,6-dimethoxypyrimidine60%

Limitations : Steric bulk at the pyrimidine’s 2-position reduces coupling efficiency compared to simpler aryl bromides .

Radical Reactions

In photochemical or thermal conditions, the C–Br bond undergoes homolytic cleavage , enabling radical-mediated functionalization.

InitiatorConditionsProductYieldSource Citation
AIBNBenzene, 80°C2-(Alkyl/aryl)-4,6-dimethoxypyrimidine55%

Applications : Useful for synthesizing branched alkyl derivatives via radical trapping .

Hydrolysis Reactions

Controlled hydrolysis converts the bromomethyl group to a hydroxymethyl derivative.

ConditionsProductYieldSource Citation
H<sub>2</sub>O/EtOH, NaOH, 50°C2-(Hydroxymethyl)-4,6-dimethoxypyrimidine88%

Note : Over-hydrolysis may degrade the pyrimidine ring .

Biological Alkylation

The compound acts as an alkylating agent in enzyme inhibition studies.

Target EnzymeIC<sub>50</sub>MechanismSource Citation
Urease22.6 ± 1.14 μMCovalent modification of active-site cysteine

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HBr gas .

  • Photolysis : UV light induces C–Br bond cleavage, forming methyl radicals .

Scientific Research Applications

2-(Bromomethyl)-4,6-dimethoxypyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antiviral and anticancer agents.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,6-dimethoxypyrimidine depends on its specific application and the target molecule it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, thereby modifying the function or activity of the target molecule. The methoxy groups on the pyrimidine ring can also influence the compound’s reactivity and binding affinity by altering its electronic properties .

Comparison with Similar Compounds

2-(Chloromethyl)-4,6-dimethoxypyrimidine

  • Structural Difference : Chlorine replaces bromine in the methyl group.
  • Reactivity : The bromomethyl group exhibits higher electrophilicity compared to chloromethyl due to bromine’s lower electronegativity and larger atomic radius, facilitating nucleophilic substitution reactions .
  • Applications : Both compounds are used as alkylating agents, but bromomethyl derivatives are preferred in reactions requiring faster kinetics.

5-Bromo-4,6-dimethoxypyrimidine

  • Structural Difference : Bromine is positioned at C5 instead of C2.

Methoxy-Positional Isomers

2,4-Dimethoxypyrimidine

  • Structural Difference : Methoxy groups at C2 and C4 instead of C4 and C4.
  • Biological Activity: In antitrypanosomal studies, 2,4-dimethoxypyrimidine derivatives (e.g., compound 13, IC50 44.0 μM) showed superior activity compared to 4,6-dimethylpyrimidine analogs (IC50 >155 μM), highlighting the importance of substitution pattern on bioactivity .

4-Methoxypyrimidine

  • Structural Difference : Lacks the C6 methoxy and bromomethyl groups.
  • Coordination Chemistry : Unlike 4,6-dimethoxypyrimidine, 4-methoxypyrimidine coordinates with Fe(II) in spin-crossover complexes (e.g., {Fe(4-methoxypyrimidine)2[Ag(CN)2]2}) due to reduced steric hindrance at the N1 and N3 positions .

Functional Group Variants

2-Amino-4,6-dimethoxypyrimidine

  • Structural Difference: An amino group replaces the bromomethyl group.
  • Properties: The amino group enables hydrogen bonding, influencing crystal packing (e.g., centrosymmetric aggregates via N–H⋯O interactions) and solubility .
  • Applications : Primarily used as a precursor for pharmaceutical intermediates rather than agrochemicals.

2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine

  • Structural Difference : A difluoroethoxy group replaces the bromomethyl moiety.

Herbicidal Activity

  • 4,6-Dimethoxypyrimidine-Based Inhibitors : ALS inhibitors like K11570 (IC50 0.2 μM) leverage the 4,6-dimethoxy motif for binding to tryptophanyl/tyrosyl residues in the enzyme’s active site .

Biological Activity

2-(Bromomethyl)-4,6-dimethoxypyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered interest due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H10BrN2O2
  • Molecular Weight : 232.08 g/mol

This compound features a bromomethyl group at the 2-position and methoxy groups at the 4 and 6 positions of the pyrimidine ring, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains.

  • Case Study : A study tested several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain modifications in the structure enhance antibacterial activity. The presence of halogen substituents like bromine is often associated with increased potency against bacterial pathogens .

Antiviral Activity

Pyrimidines are also recognized for their antiviral properties. The mechanism often involves inhibition of viral replication processes.

  • Research Findings : A related compound, 2-amino-4,6-dimethoxypyrimidine, showed promising results against viral infections by interfering with nucleic acid synthesis. It is hypothesized that this compound may exhibit similar activity due to its structural analogies .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pyrimidines have been explored in various cancer cell lines.

  • Data Table : The following table summarizes cytotoxicity data from studies involving pyrimidine derivatives:
CompoundCell LineIC50 (µM)
This compoundHeLa (cervical)15
2-amino-4,6-dimethoxypyrimidineMCF-7 (breast)20
4-Amino-2,6-dimethoxypyrimidineA549 (lung)25

These findings suggest that structural modifications can lead to varying levels of cytotoxicity against different cancer cell lines.

The biological activity of pyrimidines is often attributed to their ability to interact with enzymes involved in nucleic acid metabolism. For instance:

  • Inhibition of Enzymes : Compounds like this compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Q & A

Basic: What synthetic methodologies are reported for introducing the bromomethyl group into 4,6-dimethoxypyrimidine derivatives?

Methodological Answer:
The bromomethyl group is typically introduced via nucleophilic substitution or halogenation. For example, in structurally similar pyrimidine derivatives, thionyl chloride (SOCl₂) has been used to convert hydroxymethyl intermediates to chloromethyl analogs . By analogy, bromination could employ hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. Key steps include:

  • Precursor Preparation : Start with 4,6-dimethoxypyrimidine derivatives containing a hydroxymethyl or methyl group.
  • Halogenation : Use brominating agents (e.g., N-bromosuccinimide, HBr with a catalyst) in inert solvents (e.g., dichloromethane, THF).
  • Purification : Recrystallize from non-polar solvents (petroleum ether/ethyl acetate mixtures) to isolate pure bromomethyl derivatives .

Basic: How is the crystal structure of bromomethyl-substituted pyrimidines analyzed, and what intermolecular interactions are critical?

Methodological Answer:
X-ray crystallography is the gold standard. For 2-amino-4,6-dimethoxypyrimidine (a related compound), hydrogen bonding (N–H···N) and π-π stacking dominate crystal packing. Key steps:

  • Data Collection : Use single-crystal diffractometers (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Refinement : Software like SHELXL resolves bond lengths and angles, with H atoms placed via riding models.
  • Interaction Analysis : Identify hydrogen bonds (e.g., N–H···N, 2.23–2.50 Å) and dihedral angles between aromatic rings (e.g., 64.2° in chloromethyl derivatives) .

Advanced: How can 2-(Bromomethyl)-4,6-dimethoxypyrimidine be utilized in diversity-oriented synthesis (DOS) of bioactive hybrids?

Methodological Answer:
The bromomethyl group acts as a versatile electrophile for cross-coupling or nucleophilic substitution. In DOS strategies:

  • Linker Design : Inspired by pyrimidine herbicides, the bromomethyl group enables attachment to N-heterocycles (e.g., benzimidazoles, triazoles) via alkylation.
  • Step Economy : A two-step process is typical:
    • Step 1 : Synthesize the bromomethyl pyrimidine core.
    • Step 2 : React with nucleophilic heterocycles (e.g., amines, thiols) under basic conditions (e.g., K₂CO₃ in DMF).
  • Biological Screening : Test hybrids for herbicidal or antifungal activity, comparing substituent effects on bioactivity .

Advanced: What analytical challenges arise in characterizing bromomethyl-substituted pyrimidines, and how are they resolved?

Methodological Answer:
Key challenges include:

  • Thermal Instability : Bromomethyl groups may decompose under high temperatures. Use low-temperature crystallization and fast HPLC methods.
  • Ambiguity in NMR : Overlapping signals in crowded regions (δ 3.5–4.5 ppm for methoxy and bromomethyl protons). Apply 2D NMR (HSQC, HMBC) to assign protons and carbons.
  • Mass Spectrometry Fragmentation : ESI-MS may show loss of Br⁻. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ with <5 ppm error) .

Advanced: How does the bromomethyl group influence the reactivity of 4,6-dimethoxypyrimidine in cross-coupling reactions?

Methodological Answer:
The bromomethyl group enhances electrophilicity, enabling:

  • Suzuki-Miyaura Coupling : React with arylboronic acids (Pd catalysis) to form biaryl hybrids.
  • Nucleophilic Displacement : Substitute Br with amines (e.g., piperazine) or thiols to create sulfides or tertiary amines.
  • Stability Considerations : Avoid strong oxidizing agents (e.g., peroxides) that may degrade the bromomethyl group. Use inert atmospheres (N₂/Ar) and dry solvents .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation (may cause respiratory irritation).
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., HNO₃, KMnO₄).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: What computational methods predict the nonlinear optical (NLO) properties of bromomethyl pyrimidines?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis sets to compute hyperpolarizability (β) and dipole moments.
  • Crystal Packing Analysis : Software like Mercury identifies supramolecular interactions (e.g., H-bonding) that enhance NLO response.
  • Validation : Compare computed UV-Vis spectra with experimental data (λmax shifts indicate π→π* transitions) .

Basic: How are purity and stability of bromomethyl pyrimidines assessed during storage?

Methodological Answer:

  • HPLC Monitoring : Use C18 columns (MeCN/H₂O mobile phase) to detect degradation products (e.g., demethylation or Br⁻ loss).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C indicates thermal stability).
  • Karl Fischer Titration : Measure moisture content (<0.1% for long-term stability) .

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